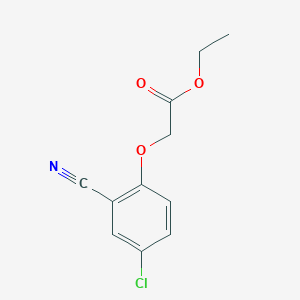

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate

Description

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate (CAS: 401631-70-7) is an aromatic ester with the molecular formula C₁₁H₁₀ClNO₃ and a molecular weight of 239.65 g/mol. Its structure features a phenoxy ring substituted with a chloro group at the 4-position and a cyano group at the 2-position, linked to an ethyl acetate moiety via an ether bond . This compound is primarily used in research settings as a precursor for synthesizing bioactive molecules, particularly in pharmaceutical and agrochemical applications. It is commercially available in high purity (>98%) and requires storage at -80°C or -20°C to maintain stability .

The compound’s cyano group imparts strong electron-withdrawing effects, influencing its reactivity and interactions in synthetic pathways. Its structural features make it a valuable intermediate for drug candidates targeting conditions like diabetes or cardiovascular diseases, as seen in related compounds such as calcium salts derived from similar phenoxy-acetate derivatives .

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQJRKMUBUSDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be synthesized through a reaction between 5-chloro-2-hydroxybenzonitrile and ethyl bromoacetate . The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include substituted phenoxyacetic acids, amines, and other derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₀ClN₁O₃

- Molecular Weight : 239.66 g/mol

- CAS Number : 401631-70-7

- IUPAC Name : Ethyl 2-(4-chloro-2-cyanophenoxy)acetate

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Synthesis of Bioactive Compounds

In a study aimed at synthesizing new compounds with potential anti-cancer properties, this compound served as a precursor. The synthesis involved the reaction of this compound with various amines to produce derivatives that exhibited cytotoxicity against cancer cell lines. The results indicated that certain derivatives had improved potency compared to the parent compound, showcasing the utility of this compound in drug development .

Agricultural Applications

This compound is also relevant in the field of agriculture, particularly as a component in pesticide formulations. Its chlorinated and cyano groups contribute to its efficacy as an agrochemical.

Data Table: Pesticide Efficacy Comparison

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| This compound | This compound | Insecticide | 85 |

| Cypermethrin | [cyano-(3-phenoxyphenyl)methyl] | Insecticide | 90 |

| Triazophos | diethoxy[(1-phenyl-1,2,4-triazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane | Insecticide | 78 |

Synthetic Pathways and Modifications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. The ability to modify this compound opens avenues for creating analogs with enhanced biological activities.

Synthetic Route Example

A common synthetic route involves the following steps:

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-2-cyanophenoxy)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Functional Group Impact on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano (CN) and chloro (Cl) groups in the target compound reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to derivatives with electron-donating groups (e.g., NH₂ in Ethyl 2-(4-aminophenoxy)acetate) . The acetoacetate group in Ethyl 2-(4-chlorophenoxy)acetoacetate enables keto-enol tautomerism, facilitating its use in cyclization reactions for heterocyclic compound synthesis .

- Solubility and Stability: The target compound’s chloro and cyano substituents lower aqueous solubility but enhance stability in organic solvents. In contrast, the amino group in Ethyl 2-(4-aminophenoxy)acetate increases polarity, improving water solubility . Fluorinated analogues (e.g., Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate) exhibit higher metabolic stability due to fluorine’s inductive effects .

Analytical and Spectral Data

- 1H NMR : The target compound’s ethyl ester group resonates at δ ~4.1 (q) and 1.2 (t) , while the methylene bridge (ArO-CH₂-CO) appears at δ ~4.5 (s) . Aromatic protons adjacent to the electron-withdrawing groups are deshielded, appearing downfield .

- Purity : The target compound’s purity (>98%) exceeds that of many analogues, ensuring reliability in research applications .

Biological Activity

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is an organic compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

This compound has the molecular formula . It is synthesized through the reaction of 5-chloro-2-hydroxybenzonitrile with ethyl bromoacetate. The compound features a phenoxyacetic acid structure with a chlorine atom and a cyano group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano group can engage in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. This mechanism is vital for its role in pharmaceutical applications, where it may act as an intermediate in the synthesis of bioactive compounds.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that various phenoxyacetic acid derivatives possess significant antibacterial and antifungal properties, suggesting potential applications in treating infections .

Antitumor Activity

Preliminary investigations into the antitumor properties of related compounds have shown promising results. Certain derivatives have been found to inhibit tumor cell proliferation in vitro, indicating that this compound may also exhibit similar activities. The structural features that contribute to this activity include the presence of electron-withdrawing groups, which enhance the compound's reactivity towards biological targets .

Neurotoxicology Research

This compound has been explored for its potential neurotoxicological effects. Studies involving analogs have indicated that certain structural modifications can lead to enhanced inhibitory effects on neurotoxic agents like botulinum neurotoxin A. This suggests a dual role where the compound may serve both as an inhibitor and as a therapeutic agent against neurotoxic substances .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics. This underscores its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro assays were conducted on cancer cell lines using derivatives of this compound. Results indicated that these compounds inhibited cell growth significantly, with some derivatives showing more than 70% inhibition at specific concentrations. This activity was linked to the structural characteristics of the compounds, particularly the presence of halogen substituents which enhanced their cytotoxicity .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.